11-epi-mogroside V

Description

Properties

Molecular Formula |

C60H102O29 |

|---|---|

Molecular Weight |

1287.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 |

InChI Key |

GHBNZZJYBXQAHG-JJFLZJQCSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 11-epi-Mogroside V: A Technical Guide to its Discovery and Characterization in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 11-epi-mogroside V, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This document details the experimental protocols utilized in its identification and presents key quantitative data. Furthermore, it explores the compound's biological activity related to glucose uptake in human liver cells, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Siraitia grosvenorii, a perennial vine native to southern China, is renowned for its intensely sweet fruit. This sweetness is attributed to a group of triterpene glycosides known as mogrosides. While mogroside V is the most abundant and well-known of these compounds, ongoing research has led to the discovery of numerous structural variants, including this compound.[1] This epimer, differing from mogroside V in the stereochemistry at the C-11 position, has demonstrated significant bioactivity, particularly in promoting glucose uptake in human HepG2 cells, suggesting its potential as a therapeutic agent for metabolic disorders.[2][3][4][5] This guide serves as a comprehensive resource on the scientific journey of this compound, from its extraction from monk fruit to the elucidation of its biological function.

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, and structural characterization of this compound from Siraitia grosvenorii, as well as the protocol for assessing its biological activity.

Extraction and Isolation of Mogrosides

The general procedure for obtaining mogroside-rich extracts from monk fruit involves an initial solvent extraction followed by purification using various chromatographic techniques.

Protocol for Extraction:

-

Sample Preparation: Dried and powdered fruits of Siraitia grosvenorii are used as the starting material.

-

Solvent Extraction: The powdered fruit is extracted with 70% aqueous ethanol at room temperature. This process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography on a macroporous adsorbent resin (e.g., D101). The column is first washed with water to remove sugars and other polar impurities. The mogrosides are then eluted with a gradient of aqueous ethanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification of this compound

The mogroside-rich fractions obtained from the initial purification are further subjected to a series of chromatographic steps to isolate individual compounds, including this compound.

Protocol for Purification:

-

Silica Gel Column Chromatography: The enriched mogroside fraction is applied to a silica gel column and eluted with a solvent system of chloroform-methanol-water in a stepwise gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of methanol and water.

-

Final Purification: Repeated preparative HPLC is often necessary to obtain this compound in high purity. The purity of the final compound is confirmed by analytical HPLC.

Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques.

Methodologies for Structural Elucidation:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to establish the planar structure and the stereochemistry of the molecule. The key differentiation from mogroside V is the chemical shift and coupling constants of the proton at C-11, which confirms the β-orientation of the hydroxyl group in this compound.[6]

In Vitro Glucose Uptake Assay

The biological activity of this compound was assessed by measuring its effect on glucose uptake in a human liver carcinoma cell line (HepG2).

Protocol for Glucose Uptake Assay:

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with varying concentrations of this compound or a positive control (e.g., metformin) for a specified period (e.g., 24 hours).

-

Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). After treatment, cells are incubated with 2-NBDG.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is measured using a fluorescence microplate reader.[7][8][9][10]

Data Presentation

This section summarizes the key quantitative data associated with the characterization and bioactivity of this compound.

Spectroscopic Data for this compound

| Spectroscopic Data | Observed Values |

| Molecular Formula | C₆₀H₁₀₂O₂₉ |

| HR-ESI-MS [M+Na]⁺ (m/z) | 1310.6329 |

| ¹H NMR (Selected Signals, in C₅D₅N, δ ppm) | H-11 (br s) |

| ¹³C NMR (Selected Signals, in C₅D₅N, δ ppm) | C-11 (indicative of epimerization) |

Note: Detailed NMR assignments are crucial for distinguishing this compound from its isomers and can be found in specialized chemical literature.

Effect of Mogrosides on Glucose Uptake in HepG2 Cells

| Compound | Concentration (µM) | Glucose Uptake (% of Control) |

| Control | - | 100 |

| Metformin (Positive Control) | 1000 | 150 ± 5.2 |

| Mogroside V | 10 | 135 ± 4.8 |

| This compound | 10 | 145 ± 6.1 |

Data are presented as mean ± standard deviation and are representative values from in vitro studies. The results indicate that this compound exhibits a potent effect on stimulating glucose uptake, comparable to or even exceeding that of mogroside V and the positive control, metformin, at the tested concentration.[2][3]

Visualizations

This section provides diagrams to illustrate the experimental workflow and the proposed signaling pathway involved in the biological activity of this compound.

Experimental Workflow

Proposed Signaling Pathway for Glucose Uptake

Conclusion

The discovery of this compound in Siraitia grosvenorii expands the chemical diversity of known mogrosides and highlights the potential for identifying novel bioactive compounds from this plant. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into this and other related compounds. The significant in vitro activity of this compound in promoting glucose uptake in HepG2 cells suggests a promising avenue for the development of new therapeutic strategies for managing metabolic diseases such as type 2 diabetes. Further investigations into its precise molecular targets and in vivo efficacy are warranted to fully elucidate its pharmacological potential.

References

- 1. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitane glycosides from the fruit of Siraitia grosvenori and their effects on glucose uptake in human HepG2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gbpuat.res.in [gbpuat.res.in]

- 6. This compound | Benchchem [benchchem.com]

- 7. 2.15. 2-NBDG Glucose Uptake Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to 11-epi-Mogroside V: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-epi-Mogroside V is a cucurbitane-type triterpenoid glycoside and a natural sweetener isolated from the fruit of Siraitia grosvenorii (monk fruit). As an epimer of the more abundant Mogroside V, it presents a unique stereochemical configuration that influences its biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation and structural elucidation are presented, alongside a summary of its known biological effects, particularly its role in promoting glucose uptake. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

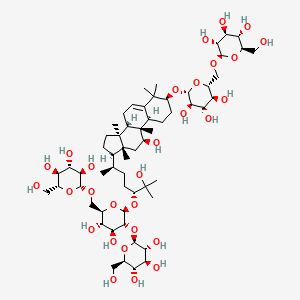

This compound is a complex glycoside with the molecular formula C₆₀H₁₀₂O₂₉ and a molecular weight of 1287.4 g/mol .[1] Its structure consists of a tetracyclic triterpenoid aglycone, mogrol, linked to five glucose units.

The defining characteristic of this compound is the stereochemistry at the C-11 position of the mogrol backbone. Unlike Mogroside V, which has an α-oriented hydroxyl group at this position, this compound possesses a β-oriented hydroxyl group.[1] This epimerization is a critical determinant of its three-dimensional structure and subsequent biological function. The complete stereochemistry is detailed in its IUPAC name and InChIKey.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Due to the limited availability of the pure compound, a complete set of experimentally determined properties is not yet fully documented in the literature. The data presented is a combination of reported values and predicted properties based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₆₀H₁₀₂O₂₉ | [1] |

| Molecular Weight | 1287.4 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | Vendor Data |

| InChIKey | GHBNZZJYBXQAHG-JJFLZJQCSA-N | [1] |

| Appearance | White to off-white powder | Assumed |

| Solubility | Soluble in water and lower alcohols | Assumed |

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, assigned dataset for this compound is not publicly available, the key differentiating NMR signals, when compared to Mogroside V, are expected around the C-11 position. The change in the stereochemistry of the hydroxyl group from α to β would induce notable shifts in the ¹H and ¹³C NMR spectra for the C-11 proton and carbon, as well as for neighboring protons and carbons.

Experimental Protocols

The isolation and purification of this compound from the crude extract of Siraitia grosvenorii is a multi-step process that requires a combination of chromatographic techniques to separate it from other closely related mogrosides.

Extraction of Total Mogrosides from Siraitia grosvenorii

-

Material Preparation : Dried and powdered monk fruit is used as the starting material.

-

Solvent Extraction : The powdered fruit is extracted with a 70% aqueous ethanol solution. The extraction is typically performed at an elevated temperature (e.g., 80°C) for several hours and repeated multiple times to ensure a high yield.

-

Concentration : The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.

Purification of this compound

-

Macroporous Resin Chromatography : The crude aqueous extract is subjected to column chromatography using a macroporous adsorbent resin (e.g., D101 or HZ 806).[1]

-

Loading : The extract is loaded onto the pre-equilibrated column.

-

Washing : The column is washed with deionized water to remove sugars and other highly polar impurities.

-

Elution : The mogrosides are eluted with a stepwise gradient of aqueous ethanol. The fraction containing Mogroside V and its epimers is collected.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : The enriched mogroside fraction is further purified by preparative reversed-phase HPLC.

-

Column : A C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile and water is employed to separate the individual mogrosides. The separation of epimers like this compound and Mogroside V may require careful optimization of the gradient.

-

Detection : The eluent is monitored by UV detection (e.g., at 203 nm) and fractions corresponding to the peak of this compound are collected.

-

-

Final Purification and Characterization : The collected fractions are concentrated to yield pure this compound. The purity and identity of the compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and 1D/2D NMR spectroscopy.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, most notably in promoting glucose uptake in human HepG2 cells.[2] This effect suggests a potential role for this compound in the management of metabolic disorders. While the precise mechanism of action is still under investigation, it is hypothesized that mogrosides may influence cellular energy metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4]

Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to a cascade of downstream effects that promote glucose uptake and utilization.

Structural Comparison with Mogroside V

The key structural difference between this compound and Mogroside V lies in the stereochemistry at the C-11 position. This subtle change can have a significant impact on the overall conformation of the molecule and its interaction with biological targets.

Note: The actual chemical structures would be depicted in the images referenced in the DOT script.

Conclusion

This compound is a noteworthy natural product with a distinct stereochemical feature that sets it apart from its more common epimer, Mogroside V. Its demonstrated biological activity in promoting glucose uptake highlights its potential for further investigation in the context of metabolic health. The detailed experimental protocols provided herein offer a foundation for its isolation and characterization, which are essential steps for enabling more extensive pharmacological studies. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery and development.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Natural Occurrence and Distribution of 11-epi-Mogroside V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and analysis of 11-epi-mogroside V, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document details quantitative data, experimental protocols, and biosynthetic pathways to support further research and development.

Natural Occurrence and Distribution

This compound is a naturally occurring triterpenoid saponin isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). While its isomer, mogroside V, is the most abundant sweet compound in monk fruit, this compound is also present and contributes to the overall chemical profile of the fruit extract.[1][2] Mogrosides are primarily concentrated in the fruit and are not typically found in other vegetative tissues of the plant, such as the roots, stem, or leaves.[3]

The concentration of various mogrosides, including this compound, is influenced by the fruit's maturity.[4][5] Research indicates that the composition of mogrosides shifts during ripening, with less glycosylated forms being converted to more highly glycosylated and sweeter compounds like mogroside V.[3][4][5]

Quantitative Distribution

While extensive quantitative data for the more abundant mogroside V exists, specific quantification of this compound is less common in the literature. However, a study on the post-ripening metabolism of mogrosides in Siraitia grosvenorii fruits provides quantitative data for this compound alongside other mogrosides at different time points.

Table 1: Quantitative Analysis of Mogrosides in Post-Ripening Siraitia grosvenorii Fruits

| Mogroside | Day 0 (mg/g DW) | Day 7 (mg/g DW) | Day 14 (mg/g DW) | Day 21 (mg/g DW) |

| Mogroside V | 18.5 ± 1.2 | 25.8 ± 1.5 | 33.3 ± 2.1 | 30.1 ± 1.8 |

| This compound | Not Reported | Not Reported | Identified | Identified |

| Mogroside VI | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.8 ± 0.3 | 3.5 ± 0.3 |

| Siamenoside I | 3.5 ± 0.3 | 4.8 ± 0.4 | 5.9 ± 0.5 | 5.5 ± 0.4 |

| Mogroside III | 6.2 ± 0.5 | 4.1 ± 0.3 | 2.5 ± 0.2 | 2.8 ± 0.2 |

| Mogroside IIE | 15.3 ± 1.1 | 8.7 ± 0.7 | 4.3 ± 0.4 | 5.1 ± 0.4 |

Source: Adapted from a study on the post-ripening and glycosyltransferase catalysis of mogrosides.[6] Note: The original study identified this compound in the chromatogram but did not provide specific quantitative values in the summary table. Its presence is confirmed at later stages of post-ripening.

Biosynthetic Pathway

The biosynthesis of mogrosides, including this compound, is a complex process involving multiple enzyme families.[7] The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. This is followed by a series of oxidation and glycosylation steps catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glucosyltransferases (UGTs), respectively.

The epimerization at the C-11 position, which distinguishes this compound from mogroside V, is likely catalyzed by a specific hydroxylase or epimerase within the CYP450 family during the biosynthesis of the mogrol aglycone. Subsequent glycosylation at the C-3 and C-24 positions by various UGTs leads to the final structure of this compound.

Caption: Proposed biosynthetic pathway of mogroside V and this compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound generally follow the established methods for other mogrosides, with specific chromatographic conditions optimized for the separation of isomers.

Extraction and Purification

A general workflow for the extraction and purification of mogrosides from Siraitia grosvenorii fruit is outlined below.

Caption: General workflow for the extraction and purification of this compound.

Detailed Methodologies:

-

Extraction: Dried and powdered monk fruit is typically extracted with hot water or an ethanol-water mixture.[2][8] The use of hot water is a common and effective method for initial extraction.

-

Purification: The crude extract is often subjected to column chromatography using macroporous adsorbent resins to remove impurities and enrich the mogroside fraction.[2][9] A stepwise gradient elution with increasing concentrations of ethanol in water is used to separate different classes of compounds.

-

Isolation: For the isolation of individual mogrosides like this compound, preparative high-performance liquid chromatography (HPLC) is employed.[9] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

Quantification by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for the accurate quantification of this compound and other mogrosides.[4][10]

Table 2: Typical HPLC-MS Parameters for Mogroside Analysis

| Parameter | Value |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9] |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient Elution | A typical gradient starts with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic mogrosides. |

| Flow Rate | 0.5 - 1.0 mL/min[9] |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

| MS Detector | Triple quadrupole or time-of-flight (TOF) mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification |

Experimental Workflow for Quantification:

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pjps.pk [pjps.pk]

11-epi-mogroside V CAS number and molecular formula

This technical guide provides a comprehensive overview of 11-epi-mogroside V, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound is an epimer of mogroside V, a well-known natural sweetener. The subtle stereochemical difference at the C-11 position may influence its biological activity.

| Property | Value | Reference |

| CAS Number | 2146088-12-0 | [1] |

| Molecular Formula | C60H102O29 | [1] |

| Molecular Weight | 1287.43 g/mol | [1] |

| Appearance | Solid, Off-white to light yellow | [1] |

| Source | Fruit of Siraitia grosvenorii (monk fruit) | [1] |

Biological Activities and Therapeutic Potential

This compound and its close analog, mogroside V, have demonstrated a range of biological activities with potential therapeutic applications.

Metabolic Regulation: Glucose Uptake

This compound has been shown to promote glucose uptake in human HepG2 cells, suggesting its potential as a modulator of glucose metabolism.[1][2] This activity is particularly relevant for research into type 2 diabetes and related metabolic disorders.

Anti-Cancer Activity

Mogroside V, structurally similar to this compound, has exhibited inhibitory effects on the growth of various cancer cells. It has been found to induce apoptosis and cell cycle arrest in pancreatic cancer cells, potentially through the modulation of the STAT3 signaling pathway.[3][4][5] Furthermore, mogroside V has shown inhibitory effects on skin tumor promotion.[6]

Anti-Inflammatory and Antioxidant Effects

Mogrosides, as a class of compounds, are known for their anti-inflammatory and antioxidant properties.[7] Mogroside V has been shown to alleviate pulmonary inflammation by inhibiting the NF-κB and JAK-STAT1 signaling pathways.[8] It also demonstrates the ability to scavenge intracellular reactive oxygen species (ROS).[9]

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a standard technique for the purification and quantification of mogrosides.

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 μm).[10]

-

Mobile Phase: A mixture of acetonitrile and water is typically used. For example, a ratio of 22:78 (v/v) has been reported for the analysis of mogroside V.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is a common parameter.[10]

-

Detection: UV detection at 203 nm is suitable for mogrosides.[10]

-

Column Temperature: Maintaining a constant column temperature, such as 32 °C, ensures reproducible results.[10]

Glucose Uptake Assay

This protocol provides a general framework for assessing the effect of this compound on glucose uptake in a cell-based assay.

-

Cell Culture: Plate cells (e.g., HepG2) in a suitable multi-well plate and culture until they reach the desired confluence.

-

Serum Starvation: Before the assay, starve the cells in a serum-free medium for a defined period (e.g., 2-4 hours) to lower basal glucose uptake.

-

Treatment: Treat the cells with varying concentrations of this compound for a specific duration. Include a positive control (e.g., insulin) and a negative control (vehicle).

-

Glucose Analog Incubation: Add a fluorescent or radiolabeled glucose analog (e.g., 2-deoxy-D-glucose) to the cells and incubate for a short period to allow for uptake.

-

Washing: Quickly wash the cells with ice-cold buffer to remove the extracellular glucose analog.

-

Cell Lysis and Detection: Lyse the cells and measure the amount of intracellular glucose analog using a plate reader, scintillation counter, or flow cytometer, depending on the type of analog used.[11][12]

Signaling and Biosynthetic Pathways

The biological effects of mogrosides are mediated through various signaling pathways, and their formation in Siraitia grosvenorii follows a complex biosynthetic route.

Mogroside Biosynthesis Pathway

The biosynthesis of mogrosides from squalene involves a series of enzymatic reactions catalyzed by squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[13][14]

Anti-Inflammatory Signaling Pathway of Mogroside V

Mogroside V has been shown to inhibit the JAK-STAT1 and NF-κB signaling pathways, which are key regulators of inflammation.[8]

Anti-Cancer Signaling Pathway of Mogroside V

In pancreatic cancer, mogroside V has been suggested to inhibit tumor growth by promoting apoptosis and cell cycle arrest through the modulation of the STAT3 signaling pathway.[3][4][5]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. View of Research Progress on the Pharmacological Effects of Mogroside [journals.mahsa.edu.my]

- 6. Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]

- 12. dojindo.com [dojindo.com]

- 13. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sweetness Unveiled: A Technical Guide to 11-epi-Mogroside V and its Contribution to Monk Fruit's Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of mogrosides, the triterpenoid glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii). The primary focus is on Mogroside V, the most abundant and one of the sweetest mogrosides, and its stereoisomer, 11-epi-mogroside V. This document will delve into the chemical structures, biosynthetic pathways, and the critical role of these compounds in the perception of sweetness. Detailed experimental protocols for the analysis of mogrosides and the evaluation of their sensory properties are provided. Furthermore, this guide elucidates the molecular mechanisms of sweet taste perception mediated by the TAS1R2/TAS1R3 receptor and its downstream signaling cascade. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction to Monk Fruit and its Sweet Components

Monk fruit, also known as Luo Han Guo, is a perennial vine native to Southern China.[1] For centuries, it has been used in traditional Chinese medicine and as a natural sweetener.[1] The characteristic sweetness of monk fruit is not derived from fructose or glucose, but from a group of triterpenoid glycosides called mogrosides.[1][2] These compounds are non-caloric and can be up to 425 times sweeter than sucrose, making monk fruit extract a popular choice as a high-intensity natural sweetener.[3][4]

The primary sweetening component in ripe monk fruit is Mogroside V.[1] However, the fruit contains a variety of other mogrosides, including Mogroside IV, Siamenoside I, and various epimers and isomers such as this compound and isomogroside V.[5] The number and arrangement of glucose units attached to the mogrol backbone, as well as the stereochemistry of the aglycone, significantly influence the intensity and quality of the sweet taste.[1]

Chemical Structure and Properties of Mogroside V and its Epimers

Mogrosides are cucurbitane-type triterpenoid glycosides. The basic structure consists of a mogrol aglycone with attached glucose units. Mogroside V has five glucose molecules. The stereochemistry at various positions of the mogrol backbone can lead to different epimers, such as this compound.

Table 1: Physicochemical Properties of Key Mogrosides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |

| Mogroside V | C₆₀H₁₀₂O₂₉ | 1287.43 | 88901-36-4 | Pentaglycoside of mogrol |

| This compound | C₆₀H₁₀₂O₂₉ | 1287.43 | Not available | Epimer of Mogroside V at C-11 |

| Isomogroside V | C₆₀H₁₀₂O₂₉ | 1287.43 | Not available | Isomer of Mogroside V with a different glycosidic linkage |

| Mogroside IV | C₅₄H₉₂O₂₄ | 1129.29 | 88901-36-4 | Tetraglycoside of mogrol |

| Siamenoside I | C₅₄H₉₂O₂₄ | 1129.29 | 102208-46-8 | Tetraglycoside of mogrol |

Quantitative Analysis of Mogroside Sweetness

Table 2: Relative Sweetness of Mogrosides and Related Compounds

| Compound | Relative Sweetness (vs. Sucrose) | Notes |

| Sucrose | 1 | Reference Standard |

| Mogroside V | 250 - 425 | Sweetness varies with concentration.[4] |

| Isomogroside V | ~500 | At a concentration of 10 ppm, it is isosweet to 0.5% sucrose.[5] |

| Mogroside IV | ~250 | Similar sweetness intensity to Mogroside V. |

| Siamenoside I | ~563 | Considered the sweetest of the mogrosides.[3] |

| This compound | Not available | Expected to have a high sweetness intensity, potentially similar to or greater than Mogroside V based on data from other isomers. |

Biosynthesis of Mogrosides in Monk Fruit

The biosynthesis of mogrosides is a complex enzymatic process that occurs in the fruit of Siraitia grosvenorii. It begins with the cyclization of squalene and involves a series of oxidation and glycosylation steps catalyzed by specific enzyme families.

The key enzyme families involved in the biosynthesis of Mogroside V are:

-

Squalene epoxidases

-

Triterpenoid synthases

-

Epoxide hydrolases

-

Cytochrome P450s

-

UDP-glucosyltransferases[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Mogroside Analysis

This protocol provides a general method for the separation and quantification of mogrosides in monk fruit extracts.

Objective: To separate and quantify Mogroside V and its related mogrosides.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Mogroside V standard (and other mogroside standards as available)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of monk fruit extract powder.

-

Dissolve the powder in a known volume of methanol-water (e.g., 70:30 v/v).

-

Sonicate the solution for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-20 min: 30-40% B

-

20-25 min: 40-80% B

-

25-30 min: 80% B (hold)

-

30-35 min: 80-30% B

-

35-40 min: 30% B (hold for re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 203 nm or ELSD (Drift tube temperature: 60°C, Nebulizer gas pressure: 3.5 bar).

-

-

Quantification:

-

Prepare a series of standard solutions of Mogroside V of known concentrations.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution and determine the peak area of Mogroside V.

-

Calculate the concentration of Mogroside V in the sample using the calibration curve.

-

Sensory Evaluation of Sweetness

This protocol outlines a general procedure for assessing the sweetness intensity of mogrosides using a trained sensory panel.

Objective: To determine the relative sweetness of a mogroside sample compared to sucrose.

Panelists:

-

A panel of 8-12 trained individuals with demonstrated ability to discriminate sweetness levels.

Materials:

-

Purified mogroside sample (e.g., this compound)

-

Sucrose (analytical grade)

-

Deionized, purified water

-

Glass beakers and stir rods

-

Coded tasting cups

Procedure:

-

Preparation of Solutions:

-

Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as reference standards.

-

Prepare solutions of the mogroside sample at various concentrations.

-

-

Sensory Evaluation Session:

-

Panelists should rinse their mouths with water before tasting each sample.

-

Present the samples to the panelists in a randomized and blind manner.

-

Instruct panelists to taste each sample and rate its sweetness intensity on a line scale anchored with the sucrose reference standards.

-

A break of at least 2 minutes with water rinsing should be taken between samples to minimize sensory fatigue.

-

-

Data Analysis:

-

Collect the sweetness intensity ratings from all panelists.

-

Calculate the average sweetness intensity for each sample concentration.

-

Determine the concentration of the mogroside sample that is perceived as equally sweet to a specific sucrose concentration (e.g., 5% sucrose).

-

Calculate the relative sweetness by dividing the sucrose concentration by the equi-sweet mogroside concentration.

-

Molecular Mechanism of Sweet Taste Perception

The sensation of sweetness is primarily mediated by a G-protein coupled receptor (GPCR) called the sweet taste receptor, which is a heterodimer of two proteins: T1R2 (Taste Receptor type 1 member 2) and T1R3 (Taste Receptor type 1 member 3).

When a sweet molecule like a mogroside binds to the T1R2/T1R3 receptor on the surface of a taste receptor cell in a taste bud, it triggers a conformational change in the receptor. This initiates a downstream signaling cascade.

The key steps in the signaling cascade are as follows:

-

Receptor Activation: The mogroside binds to the T1R2/T1R3 receptor.

-

G-protein Activation: The activated receptor activates a G-protein called gustducin.

-

Enzyme Activation: Gustducin activates the enzyme phospholipase C beta 2 (PLCβ2).

-

Second Messenger Production: PLCβ2 cleaves a membrane lipid to produce inositol trisphosphate (IP3).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

Channel Opening: The increase in intracellular Ca²⁺ opens the TRPM5 (Transient Receptor Potential cation channel subfamily M member 5) ion channel.

-

Depolarization: The influx of positive ions through the TRPM5 channel depolarizes the taste receptor cell.

-

Neurotransmitter Release: The depolarization triggers the release of the neurotransmitter ATP, which activates afferent nerve fibers.

-

Signal to Brain: The nerve impulse is transmitted to the brain, where it is interpreted as a sweet taste.

Conclusion

Mogroside V and its epimers, such as this compound, are key contributors to the intense sweetness of monk fruit. Their unique chemical structures and potent activation of the T1R2/T1R3 sweet taste receptor make them valuable natural, non-caloric sweeteners. Understanding their biosynthesis, developing robust analytical methods for their quantification, and elucidating the precise mechanisms of their interaction with the sweet taste receptor are crucial for their application in the food and pharmaceutical industries. Further research is warranted to fully characterize the sensory properties of individual mogroside epimers and to explore their potential for creating novel sweetener blends with improved taste profiles.

References

- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2188300A2 - Novel sweetener iso-mogroside v - Google Patents [patents.google.com]

- 4. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Preliminary Biological Activity of 11-epi-Mogroside V: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-epi-mogroside V is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While its isomer, mogroside V, is well-known for its intense sweetness and various health benefits, this compound is emerging as a compound of interest for its own distinct biological activities. This technical guide provides a comprehensive overview of the preliminary scientific findings on the bioactivity of this compound, with a focus on its effects on glucose metabolism. The subtle stereochemical difference at the C-11 position between mogroside V and this compound highlights the importance of detailed structure-activity relationship studies for this class of compounds.

Core Biological Activity: Promotion of Glucose Uptake

The most significant preliminary biological activity reported for this compound is its ability to promote glucose uptake in human hepatocellular carcinoma (HepG2) cells.[1][2] This effect suggests a potential role for this compound in the management of hyperglycemia and related metabolic disorders.

Quantitative Data

Table 1: Comparative Biological Activity Data of Related Mogrosides

| Compound | Biological Activity | Cell Line/System | Quantitative Data (EC50) | Reference |

| Mogroside V | AMPK Activation | --- | 20.4 µM | [3] |

| Mogrol | AMPK Activation | --- | 4.2 µM | [3] |

Further research is required to establish the precise quantitative parameters of this compound's effect on glucose uptake.

Experimental Protocols

The following is a representative experimental protocol for assessing the effect of this compound on glucose uptake in HepG2 cells, based on established methodologies.

Glucose Uptake Assay in HepG2 Cells

1. Cell Culture and Seeding:

-

Human HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into 96-well plates at a density of 1 × 10^5 cells/mL and allowed to adhere and grow for 24 hours.

2. Serum Starvation and Treatment:

-

The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated in serum-free DMEM for 12-24 hours to induce a quiescent state.

-

Following starvation, the medium is replaced with serum-free DMEM containing various concentrations of this compound or a vehicle control. A positive control, such as insulin or metformin, is also included.

-

The cells are incubated for a predetermined period (e.g., 24 hours).

3. Glucose Uptake Measurement:

-

After treatment, the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

The cells are then incubated with a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in KRH buffer for a specified time (e.g., 30-60 minutes).

-

The uptake reaction is stopped by washing the cells with ice-cold KRH buffer.

-

The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is directly proportional to the amount of glucose taken up by the cells.

4. Data Analysis:

-

The fluorescence readings are normalized to the protein concentration in each well to account for any variations in cell number.

-

The results are typically expressed as a percentage of glucose uptake relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow for Glucose Uptake Assay

Caption: Workflow for assessing this compound's effect on glucose uptake.

Hypothesized Signaling Pathway for Mogroside-Induced Glucose Uptake

Based on studies of related mogrosides, it is hypothesized that this compound may promote glucose uptake through the activation of key signaling pathways involved in cellular energy metabolism, such as the AMP-activated protein kinase (AMPK) and the PI3K/Akt pathways.

Caption: Hypothesized signaling cascade for glucose uptake.

Discussion and Future Directions

The preliminary findings that this compound promotes glucose uptake in HepG2 cells are promising and warrant further investigation. The structural similarity to mogroside V, a known modulator of metabolic pathways, provides a strong rationale for these effects. However, the current understanding is limited, and several key areas require further research:

-

Quantitative Analysis: Dose-response studies are essential to determine the potency (EC50) of this compound in promoting glucose uptake.

-

Mechanism of Action: Elucidating the precise signaling pathways activated by this compound is crucial. Investigating the phosphorylation status of key proteins in the AMPK and PI3K/Akt pathways would be a critical next step.

-

In Vivo Studies: The effects of this compound on glucose homeostasis need to be validated in animal models of insulin resistance and diabetes.

-

Structure-Activity Relationship: A direct comparison of the bioactivity of this compound with mogroside V and other mogrosides will provide valuable insights into the structural determinants of their effects on glucose metabolism.

Conclusion

This compound is a novel natural product with demonstrated potential to enhance glucose uptake in liver cells. While the preliminary data is encouraging, this technical guide highlights the need for more in-depth research to fully characterize its biological activities and therapeutic potential. For researchers and drug development professionals, this compound represents a promising lead compound for the development of new agents to address metabolic disorders.

References

Enzymatic Synthesis of 11-epi-Mogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of mogrosides, with a specific focus on the current understanding of the formation of 11-epi-mogroside V. While the complete enzymatic pathway for the epimer at the C-11 position is yet to be fully elucidated, this document details the established biosynthetic route of its isomer, mogroside V, and explores the potential enzymatic steps leading to the formation of this compound. This guide consolidates available quantitative data, presents detailed experimental protocols, and visualizes the key pathways and workflows.

Introduction to Mogrosides and this compound

Mogrosides are a group of triterpene glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit) and are renowned for their intense sweetness without contributing calories. Mogroside V is the most abundant and well-characterized of these compounds. This compound is a naturally occurring stereoisomer of mogroside V, differing in the configuration of the hydroxyl group at the C-11 position of the mogrol core. While its bioactivity has been noted, the specific enzymatic machinery responsible for its synthesis remains an area of active investigation.

The Biosynthetic Pathway of Mogroside V

The enzymatic synthesis of mogroside V is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidation and glycosylation reactions. The key enzyme families involved in this pathway have been identified as squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450 monooxygenases (CYPs), and UDP-glucosyltransferases (UGTs).

The biosynthesis of the mogrol aglycone is the foundational stage for the subsequent glycosylation steps that lead to the various mogrosides.

Formation of the Mogrol Aglycone

The synthesis of mogrol from 2,3-oxidosqualene involves the coordinated action of several enzymes that construct the characteristic cucurbitane skeleton and introduce key hydroxyl groups.

Caption: Biosynthetic pathway of the mogrol aglycone.

Glycosylation of Mogrol to Mogroside V

Once mogrol is synthesized, a series of UDP-glucosyltransferases (UGTs) sequentially add glucose moieties to the C3 and C24 hydroxyl groups, ultimately forming mogroside V.

Caption: Stepwise glycosylation of mogrol to form mogroside V.

The Enigma of this compound Synthesis

The precise enzymatic mechanism for the formation of this compound is not yet definitively established. Two primary hypotheses are currently considered:

-

Stereospecificity of a Cytochrome P450 Enzyme: It is possible that a specific cytochrome P450 enzyme, potentially an isoform of CYP87D18 or a yet unidentified P450, catalyzes the hydroxylation of cucurbitadienol at the C-11 position with the epi configuration. The currently identified CYP87D18 is known to produce 11-hydroxy cucurbitadienol, but its stereospecificity has not been conclusively determined to be exclusive to the non-epi form.[1]

-

Action of an Epimerase: An alternative hypothesis involves the action of an epimerase that converts the hydroxyl group at the C-11 position of mogroside V or a precursor from the normal to the epi configuration. However, no such epimerase has been identified to date in Siraitia grosvenorii.

Further research, including detailed characterization of the stereospecificity of mogroside biosynthetic enzymes and screening for novel epimerases, is required to elucidate the exact pathway to this compound.

Quantitative Data on Enzymatic Mogroside Synthesis

The following tables summarize the available quantitative data from various studies on the enzymatic synthesis of mogrosides.

Table 1: In Vitro and In Vivo Conversion Yields of Mogrosides

| Substrate | Product(s) | Enzyme(s)/System | Conversion Yield (%) | Reference |

| Mogrol | Mogroside V | Engineered UGTs | >99% | [2] |

| Mogroside IIE | Mogroside IV and V | Engineered Yeast (Mog3) | 62% | [2] |

| Mogroside III | Sweet Mogrosides | UGT94-289-3 | 95% | [3] |

Table 2: Production Titers of Mogrosides in Engineered Yeast

| Product | Strain | Titer (mg/L) | Reference |

| Mogroside IV and V | Engineered Yeast (Mog3) | 49.21 | [2] |

| Mogrol | Engineered S. cerevisiae | 0.0091 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic synthesis of mogrosides.

Heterologous Expression of Mogroside Biosynthetic Enzymes in Yeast (Saccharomyces cerevisiae)

This protocol describes the general steps for expressing the enzymes of the mogroside biosynthetic pathway in a yeast host system.

Workflow for Heterologous Expression in Yeast

Caption: General workflow for heterologous expression of mogroside biosynthetic enzymes.

Protocol:

-

Gene Synthesis and Codon Optimization: Synthesize the genes encoding the desired enzymes (e.g., SgCbQ, CYP87D18, UGTs) with codon optimization for S. cerevisiae.[5]

-

Vector Construction: Clone the synthesized genes into a suitable yeast expression vector, such as the pESC series, under the control of an inducible promoter (e.g., GAL1).[4]

-

Yeast Transformation: Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., BY4742) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.[5]

-

Cultivation: Grow the transformed yeast colonies in a selective medium (e.g., synthetic complete medium lacking the appropriate amino acid for plasmid selection) at 30°C with shaking.[4]

-

Protein Expression Induction: Inoculate a larger culture with the overnight culture and grow to mid-log phase. Induce protein expression by adding galactose to the medium.[4]

-

Metabolite Extraction: After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Extract the mogrosides from the cell pellet and supernatant using a suitable solvent such as methanol or ethyl acetate.[4]

-

Analysis: Analyze the extracted metabolites by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the produced mogrosides.[5]

In Vitro Assay of CYP87D18

This protocol outlines the procedure for an in vitro enzymatic assay of CYP87D18 to determine its activity on cucurbitadienol.[1]

Protocol:

-

Microsome Preparation: Prepare microsomal fractions from yeast cells expressing CYP87D18 and a cytochrome P450 reductase (CPR).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Cucurbitadienol (substrate)

-

Microsomal preparation

-

-

Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate. Extract the products into the organic phase.

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify and quantify the hydroxylated products (11-hydroxy-cucurbitadienol and 11-oxo-cucurbitadienol).[1]

Quantitative Analysis of Mogrosides by HPLC

This protocol provides a general method for the quantitative analysis of mogroside V and its epimers.

Protocol:

-

Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water.[6]

-

Detection: Detect the mogrosides using a UV detector at a low wavelength (e.g., 203-210 nm) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity.[6]

-

Quantification: Prepare a standard curve using purified mogroside V and/or this compound standards to quantify the concentrations in the samples.

Conclusion and Future Perspectives

The enzymatic synthesis of mogroside V is a well-characterized pathway involving a cascade of specific enzymes. While significant progress has been made in the heterologous production of mogroside V, the precise enzymatic route to its naturally occurring isomer, this compound, remains to be elucidated. Future research should focus on:

-

Stereochemical analysis of CYP87D18: Determining the stereospecificity of the C-11 hydroxylation catalyzed by CYP87D18 is crucial to understanding if it can produce the precursor for this compound.

-

Discovery of novel enzymes: Screening for other P450 isoforms or epimerases in Siraitia grosvenorii may reveal the missing enzymatic link to this compound.

-

Protein engineering: Engineering existing mogroside biosynthetic enzymes could potentially alter their stereoselectivity to favor the production of this compound.

A deeper understanding of the enzymatic machinery behind the synthesis of mogroside epimers will not only provide valuable insights into plant biochemistry but also open up new avenues for the biotechnological production of these high-value natural sweeteners with potentially unique properties.

References

- 1. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency [mdpi.com]

- 6. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Epimerization of Mogroside V to 11-epi-mogroside V

This technical guide provides a comprehensive overview of the epimerization of mogroside V to its C-11 epimer, 11-epi-mogroside V. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the underlying chemical transformations, experimental methodologies for studying this phenomenon, and the analytical techniques required for quantification.

Introduction

Mogroside V is a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit) and is widely recognized for its intense sweetness and potential health benefits.[1][2] Its chemical structure is characterized by a cucurbitane-type aglycone, mogrol, glycosylated at the C3 and C24 positions. The stereochemistry of the hydroxyl group at the C-11 position is of particular interest, as its inversion leads to the formation of this compound.[3] While structurally very similar, this subtle change in stereochemistry can influence the molecule's biological activity and physicochemical properties. Understanding the conditions and mechanisms that lead to this epimerization is crucial for controlling the purity and stability of mogroside V in various applications, from food and beverage formulations to pharmaceutical preparations.

This guide will delve into the proposed mechanisms of epimerization, detail experimental protocols for inducing and monitoring this transformation through forced degradation studies, and present analytical methods for the separation and quantification of both epimers.

Structural Elucidation and Stereochemistry

The definitive structural difference between mogroside V and this compound lies in the orientation of the hydroxyl group at the C-11 position of the mogrol backbone. In mogroside V, the hydroxyl group is in the α-orientation, while in this compound, it is in the β-orientation.[3] This stereochemical distinction is best characterized using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[3] One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, which allows for the unambiguous determination of the stereochemistry at C-11.

Table 1: Key Structural and Spectroscopic Data for Mogroside V and this compound

| Feature | Mogroside V | This compound |

| Chemical Formula | C₆₀H₁₀₂O₂₉ | C₆₀H₁₀₂O₂₉ |

| Molecular Weight | 1287.43 g/mol | 1287.43 g/mol |

| Stereochemistry at C-11 | α-hydroxyl | β-hydroxyl |

| Key ¹H NMR Signals (indicative) | Specific chemical shifts for H-11 and adjacent protons | Distinctly different chemical shifts for H-11 and adjacent protons due to the change in stereochemistry |

| Key ¹³C NMR Signals (indicative) | Specific chemical shift for C-11 | Shift in the resonance of C-11 and neighboring carbons |

Proposed Mechanisms of Epimerization

The epimerization of the C-11 hydroxyl group in mogroside V, a secondary alcohol, can be proposed to occur under both acidic and basic conditions. The reaction likely proceeds through a carbocation or an enolate-like intermediate, respectively, which allows for the inversion of stereochemistry.

Acid-Catalyzed Epimerization

Under acidic conditions, the epimerization is likely to proceed via a carbocation intermediate. The proposed mechanism is as follows:

-

Protonation of the Hydroxyl Group: The hydroxyl group at C-11 is protonated by an acid (H₃O⁺) to form a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at C-11. This carbocation is planar, which temporarily removes the stereochemical information at this center.

-

Nucleophilic Attack by Water: A water molecule can then attack the carbocation from either face with approximately equal probability. Attack from the opposite face of the original hydroxyl group results in the epimer, this compound.

References

The Role of Cytochrome P450 in the Formation of 11-epi-Mogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside V, a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii, is a high-intensity natural sweetener with significant potential in the food and pharmaceutical industries. Its complex biosynthesis involves a series of enzymatic reactions, with cytochrome P450 monooxygenases (CYP450s) playing a pivotal role in the crucial oxidation steps that form the mogrol aglycone. This technical guide provides an in-depth exploration of the role of CYP450s in the mogroside V biosynthetic pathway, with a specific focus on the formation of the 11-epi stereoisomer. We will detail the key enzymes involved, present available quantitative data, outline experimental protocols for their characterization, and provide visual representations of the biochemical pathways and experimental workflows.

Introduction

The demand for natural, non-caloric sweeteners has driven extensive research into the biosynthesis of mogrosides. These compounds are synthesized from the common triterpene precursor, squalene, through a pathway involving several enzyme families, including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[1][2][3] The core structure, mogrol, undergoes a series of hydroxylations and subsequent glycosylations to yield the various mogroside species. A key step in this process is the oxidation of the cucurbitadienol backbone, a reaction catalyzed by cytochrome P450 enzymes.[4][5][6] Understanding the specific CYP450s involved and their catalytic mechanisms is crucial for the potential biotechnological production of these valuable compounds. This guide focuses on the critical role of these enzymes, particularly in the context of forming the 11-epi stereochemistry of mogroside V.

The Mogroside V Biosynthetic Pathway: A Central Role for Cytochrome P450

The biosynthesis of mogroside V begins with the cyclization of 2,3-oxidosqualene to form cucurbitadienol. This precursor then undergoes a series of oxidation reactions to produce the aglycone, mogrol.[4][7] These oxidations are primarily catalyzed by cytochrome P450 monooxygenases.

A key cytochrome P450 enzyme identified in this pathway is CYP87D18 .[5][6] This enzyme has been shown to be a multifunctional oxidase responsible for the oxidation of cucurbitadienol at the C-11 position.[5][6] The activity of CYP87D18 leads to the formation of two key intermediates: 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol.[5][6]

While the hydroxylation at C-11 is established, the precise mechanism leading to the epi configuration at this position in 11-epi-mogroside V is not yet fully elucidated in the reviewed literature. It is hypothesized that either CYP87D18 possesses a specific stereoselectivity, or another yet-to-be-identified enzyme, such as an epimerase, is involved in this transformation. Further research is required to clarify the exact enzymatic step responsible for this specific stereochemistry.

Following the C-11 oxidation, other hydroxylations at C-24 and C-25 occur, followed by a series of glycosylations catalyzed by UDP-glucosyltransferases (UGTs) to ultimately yield mogroside V and its isomers.[7][8]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the core steps in the mogrol biosynthetic pathway, highlighting the central role of cytochrome P450 enzymes.

Caption: Biosynthetic pathway of mogroside V highlighting the role of CYP450.

Quantitative Data on Mogroside Biosynthesis

Quantitative analysis of the mogroside biosynthetic pathway is essential for optimizing production in heterologous systems. The available data primarily focuses on the relative abundance of different mogrosides in S. grosvenorii fruit and product yields in engineered microorganisms. Comprehensive enzyme kinetic data for the involved CYP450s are still limited in the public domain.

Table 1: Mogroside Content in Siraitia grosvenorii Fruit

| Mogroside Species | Relative Abundance (%) | Reference |

| Mogroside V | Most abundant | [9] |

| Mogroside IV | Present | [9] |

| Siamenoside I | Present | [9] |

| 11-Oxomogroside V | Present | [9] |

Table 2: Enzyme Kinetic Parameters (Illustrative - Data not available in searched literature)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/min) | Reference |

| CYP87D18 | Cucurbitadienol | Data not available | Data not available | Data not available | |

| UGTs | Mogrol | Data not available | Data not available | Data not available |

Note: The lack of specific kinetic data in the literature highlights a significant area for future research.

Experimental Protocols

The characterization of cytochrome P450 enzymes in the mogroside pathway typically involves heterologous expression, in vitro enzyme assays, and product analysis.

Heterologous Expression of CYP87D18 in Saccharomyces cerevisiae

Yeast is a common host for expressing plant-derived CYP450s due to its eukaryotic nature and the presence of endogenous cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

Protocol:

-

Gene Synthesis and Codon Optimization: Synthesize the full-length coding sequence of CYP87D18 from S. grosvenorii. Codon-optimize the sequence for optimal expression in S. cerevisiae.

-

Vector Construction: Clone the codon-optimized CYP87D18 gene into a yeast expression vector, such as pESC-URA, under the control of a strong, inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method.

-

Expression Induction:

-

Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) with 2% glucose to mid-log phase.

-

Harvest the cells by centrifugation and resuspend them in an induction medium containing 2% galactose to induce gene expression.

-

Incubate for 24-48 hours at 30°C with shaking.

-

-

Microsome Isolation:

-

Harvest the induced yeast cells.

-

Lyse the cells using glass beads or a French press in a buffered solution.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the expressed CYP450.

-

Resuspend the microsomal pellet in a storage buffer and store at -80°C.

-

In Vitro Enzyme Assay for CYP87D18

This assay determines the enzymatic activity of the heterologously expressed CYP87D18.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

Microsomal fraction containing CYP87D18

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Substrate: Cucurbitadienol (dissolved in a suitable solvent like DMSO)

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (ethyl acetate) phase containing the products.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC-MS/MS to identify and quantify 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol.

-

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental characterization of CYP87D18.

Caption: Experimental workflow for CYP87D18 characterization.

Conclusion and Future Directions

Cytochrome P450s, particularly CYP87D18, are indispensable for the biosynthesis of the mogrol aglycone, a precursor to the natural sweetener mogroside V. While the role of CYP87D18 in the C-11 oxidation of cucurbitadienol is established, the enzymatic basis for the formation of the 11-epi stereoisomer of mogroside V remains an open question. Future research should focus on:

-

Elucidating the Stereospecificity: Investigating the stereochemical outcome of the CYP87D18-catalyzed reaction in detail.

-

Searching for an Epimerase: Screening for potential epimerase enzymes in S. grosvenorii that may act on mogroside precursors.

-

Enzyme Kinetics: Determining the kinetic parameters of CYP87D18 and other enzymes in the pathway to better understand the flux and regulation of mogroside biosynthesis.

-

Protein Engineering: Engineering CYP87D18 and other pathway enzymes to improve their catalytic efficiency and substrate specificity for enhanced biotechnological production of mogrosides.

A comprehensive understanding of the cytochrome P450-mediated reactions in mogroside biosynthesis will be instrumental in developing sustainable and economically viable methods for producing these highly sought-after natural sweeteners.

References

- 1. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO1994001564A1 - Yeast strain for the co-expression of a plant cytochrome p450 mono-oxygenase activity and an endogenous or heterologous nadph-cytochrome p450-reductase, and use thereof in bioconversion - Google Patents [patents.google.com]

- 7. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 9. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

glycosyltransferases in 11-epi-mogroside V biosynthesis

An In-depth Technical Guide to the Glycosyltransferases in 11-epi-mogroside V Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic processes, specifically the role of UDP-glycosyltransferases (UGTs), in the biosynthesis of the high-intensity natural sweetener, mogroside V, and its stereoisomer, this compound. This document details the biosynthetic pathway, presents quantitative data on enzyme activity, outlines key experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

The Biosynthetic Pathway of Mogrosides

Mogrosides are a group of triterpenoid glycosides found in the fruit of Siraitia grosvenorii (monk fruit) that are responsible for its intense sweetness. The biosynthesis of these compounds is a multi-step process involving several enzyme families, including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, and cytochrome P450s, which together produce the aglycone core, mogrol. The subsequent glycosylation of mogrol is catalyzed by a series of UDP-glycosyltransferases (UGTs), which sequentially add glucose moieties to the mogrol backbone to create a variety of mogrosides.

The perceived taste of the mogrosides is dependent on the number of attached glucosyl groups. Mogroside V, one of the most abundant and sweetest mogrosides, contains five glucose units. The biosynthesis of mogroside V from mogrol is a cascade of glycosylation steps. While the pathway to mogroside V is well-studied, the exact enzymatic step that leads to the formation of this compound is not yet fully elucidated. It is hypothesized that this could occur via the action of an epimerase on a mogroside intermediate or through the glycosylation of a pre-existing 11-epi-mogrol aglycone. Cytochrome P450 monooxygenases are known to be involved in hydroxylation and epimerization reactions in the diversification of the cucurbitadienol backbone, which could play a role in the formation of the 11-epi configuration.

The core glycosylation pathway to mogroside V is initiated by the glucosylation of mogrol at the C3 and C24 positions, followed by the addition of further glucose units to form more complex mogrosides.

Figure 1: Proposed biosynthetic pathway of mogroside V and the hypothetical formation of this compound.

Key Glycosyltransferases in Mogroside Biosynthesis

Several UGTs from Siraitia grosvenorii have been identified and characterized for their role in mogroside biosynthesis. The two primary enzymes responsible for the sequential glycosylation of mogrol are UGT720-269-1 and UGT94-289-3.

-

UGT720-269-1 : This enzyme is responsible for the initial glycosylation steps. It catalyzes the primary C24 glucosylation of mogrol to form mogroside IA1 and subsequently performs the C3 primary glucosylation of mogroside IA1 to yield the di-glucosylated mogroside IIE. The expression of the gene encoding UGT720-269-1 is highly coordinated with the enzymes responsible for mogrol synthesis, peaking in the early stages of fruit development.

-

UGT94-289-3 : This enzyme is responsible for the subsequent "branching" glycosylations that lead to the higher, sweeter mogrosides. It utilizes mogroside IIE as a substrate and sequentially adds glucose moieties to form mogroside III, siamenoside I, mogroside IV, mogroside V, and mogroside VI. The expression of the gene for UGT94-289-3 is upregulated in the later stages of fruit development, which corresponds to the accumulation of the more heavily glycosylated mogrosides.

Quantitative Analysis of Glycosyltransferase Activity

The efficiency of glycosyltransferases in the mogroside biosynthetic pathway has been a subject of study, with research focusing on both wild-type and engineered enzymes to improve yields. The kinetic parameters of UGTMS1, an engineered variant with activity similar to UGT94-289-3, and its mutants have been determined with mogroside IIE as the substrate.

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (mM⁻¹·s⁻¹) | Fold Improvement |

|---|---|---|---|---|

| WT | 34.31 ± 0.5 | 0.014 ± 0.002 | 0.41 ± 0.01 | 1 |

| M1 | 34.19 ± 0.8 | 0.13 ± 0.01 | 3.80 ± 0.08 | 9.27 |

| M2 | 29.28 ± 0.7 | 0.18 ± 0.02 | 6.15 ± 0.11 | 15.00 |

| M7 | 27.42 ± 0.6 | 0.84 ± 0.05 | 30.63 ± 0.28 | 74.71 |

Experimental Protocols

The characterization of UGTs involved in this compound biosynthesis requires their expression in a heterologous system, purification, and subsequent activity assays.

Heterologous Expression and Purification of UGTs